Home > Products > Building Blocks P7006 > (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine - 1221595-65-8

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

Catalog Number: EVT-1682651
CAS Number: 1221595-65-8
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-2-{[4-(Benzyloxy)phenyl]methylidene}-3,4-dihydronaphthalen-1(2H)-one

  • Compound Description: This compound is a chalcone derivative synthesized via Claisen-Schmidt condensation reaction. It displays promising anticancer activity against MCF-7 cell lines, exhibiting 50.86% cell viability at a concentration of 15.6 µg/mL . Molecular docking studies revealed a strong binding affinity between this compound and target proteins associated with cancer.

2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole Derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential multifunctional agents for Parkinson’s Disease treatment . A key derivative, compound 3h, exhibits potent and selective monoamine oxidase-B (MAO-B) inhibitory activity (IC50 = 0.062 µM). Furthermore, 3h demonstrates antioxidant effects, metal chelating ability, suitable blood-brain barrier permeability, neuroprotective effects, and anti-neuroinflammatory properties.

N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives

  • Compound Description: These compounds represent a new scaffold for androgen receptor (AR) antagonists targeting the AR activation function 2 (AF2) region . This mechanism holds promise for prostate cancer treatment. Compound T1-12, a notable example, displays significant AR antagonistic activity (IC50 = 0.47 μM) and peptide displacement activity (IC50 = 18.05 μM). In vivo studies with LNCaP xenografts demonstrated T1-12's ability to suppress tumor growth.

(E)-3-(4-(Benzyloxy)phenyl)-2-((Substituted Benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one Derivatives

  • Compound Description: This series of asymmetric compounds, designated AAP-1 to AAP-10, were synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one (compound 4 in the study) through reactions with various substituted aldehydes . These compounds demonstrated significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, with several derivatives showing comparable or even superior efficacy to Ciprofloxacin.
Overview

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a cyclopropylamine derivative characterized by the presence of a benzyloxy group attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurodegenerative diseases. The stereochemistry of the compound is crucial for its biological activity, with the (1S,2R) configuration being specifically noted for its effectiveness.

Source and Classification

This compound falls under the category of arylcyclopropylamines, which are known for their diverse pharmacological properties. It has been studied in various contexts, including its synthesis and application as a demethylase inhibitor. Compounds in this classification often exhibit significant interactions with biological targets due to their unique structural features.

Synthesis Analysis

Methods

The synthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine can be achieved through several methodologies, including:

  • Stepwise synthesis: This involves multiple reactions where intermediates are formed before arriving at the final product. For example, starting from a suitable benzyloxy-substituted phenyl compound, cyclopropanation can be performed using cyclopropylamine derivatives.
  • Enzymatic synthesis: Recent advancements have introduced enzymatic methods that allow for more selective and efficient formation of such compounds, utilizing specific enzymes to catalyze reactions under mild conditions.

Technical Details

The synthetic routes often involve protecting groups to stabilize reactive sites during reaction steps. The final product may require purification techniques such as chromatography to isolate the desired stereoisomer effectively.

Molecular Structure Analysis

Structure

The molecular structure of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine can be depicted as follows:

  • Cyclopropane ring: A three-membered carbon ring that contributes to the compound's rigidity.
  • Benzyloxy group: An aromatic ring with an ether linkage that enhances lipophilicity and potentially improves binding affinity to target proteins.

Data

  • Molecular Formula: C15_{15}H17_{17}N1_{1}O1_{1}
  • Molecular Weight: Approximately 229.31 g/mol
  • 3D Structure: The compound exhibits specific spatial arrangements due to its stereochemistry, which can be visualized using molecular modeling software.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions such as:

  • Nucleophilic substitutions: Where the amino group can act as a nucleophile.
  • Cyclization reactions: To form more complex structures or derivatives.

Technical Details

Reactivity studies indicate that the presence of the benzyloxy group may influence the reactivity of the amine, potentially stabilizing certain intermediates during reactions.

Mechanism of Action

Process

As an LSD1 inhibitor, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine likely interacts with the enzyme's active site. The mechanism involves:

  • Binding: The compound fits into the active site of LSD1, blocking substrate access.
  • Inhibition: This binding prevents demethylation of lysine residues on histones, leading to altered gene expression profiles.

Data

Studies have shown that compounds with similar structures exhibit IC50 values in the nanomolar range against LSD1, indicating potent inhibitory activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 100-120 °C.
Applications

Scientific Uses

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine has potential applications in:

  • Cancer research: As an inhibitor of LSD1, it may help in understanding mechanisms of tumorigenesis and developing new cancer therapies.
  • Neurobiology: Investigating its effects on neurodegenerative diseases where LSD1 plays a role.

Research continues into optimizing this compound for enhanced efficacy and reduced side effects in clinical settings.

Rationale for Synthetic Development of (1S,2R)-2-(4-(Benzyloxy)phenyl)cyclopropanamine

Structural Motifs in Cyclopropanamine-Based Therapeutics

The cyclopropane ring serves as a privileged structural motif in medicinal chemistry due to its unique geometric and electronic properties. This strained three-membered carbocyclic system introduces significant conformational rigidity, effectively locking the orientation of adjacent functional groups and reducing the entropic penalty upon binding to biological targets. In (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine, the cyclopropane core links the primary amine functionality to the 4-benzyloxyphenyl moiety in a spatially defined manner, creating a distinct molecular topology crucial for target engagement [3]. The bond angle distortion within the cyclopropane ring (approximately 60° versus 109.5° in sp³ hybridized carbon atoms) generates substantial ring strain, enhancing the reactivity of substituents and influencing the molecule's overall electronic distribution [6].

Table 1: Key Structural Features of Cyclopropanamine-Based Therapeutics

Structural ElementPhysicochemical ImpactBiological Consequence
Cyclopropane RingHigh ring strain (∼27 kcal/mol), conformational restrictionPreorganizes molecule for target binding, enhances binding affinity
Primary AmineHydrogen bond donor/acceptor capability, protonation at physiological pHFacilitates salt bridge formation with Asp/Glu residues, improves water solubility via salt formation
Aromatic SystemPlanar geometry, π-electron cloudEnables π-π stacking interactions with aromatic residues in binding pockets
Chiral CentersDefined spatial orientation of pharmacophoresEnables stereoselective interactions with asymmetric binding sites

The primary amine functionality attached directly to the cyclopropane ring represents a critical pharmacophore in numerous bioactive compounds. This group serves multiple roles: it acts as a hydrogen bond donor/acceptor, facilitates protonation at physiological pH to form cationic species crucial for ionic interactions with biological targets, and provides a synthetic handle for further derivatization. In the context of pharmaceutical intermediates, this amine group frequently undergoes condensation reactions with carboxylic acids or carbonyl compounds to form amide or imine linkages, respectively, enabling its incorporation into more complex drug molecules like P2Y₁₂ receptor antagonists [3]. The cyclopropane-amine linkage creates a configurationally stable chiral center that resists racemization under physiological conditions, making it particularly valuable for developing enantiomerically pure therapeutics with well-defined pharmacological profiles [6] [7].

Role of Benzyloxy Substituents in Bioactive Compound Design

The 4-benzyloxyphenyl moiety in (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine serves as an extended aromatic system that significantly influences both the compound's physicochemical properties and its biological interactions. This substituent provides a lipophilic platform capable of engaging in π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) within target binding pockets. The benzyl ether linkage (-OCH₂C₆H₅) introduces conformational flexibility while maintaining planarity between the oxygen-linked phenyl rings, optimizing interactions with flat binding surfaces commonly found in enzyme active sites [4]. The electron-rich character of the benzyloxy group influences electron distribution across the entire aromatic system, potentially enhancing binding affinity through dipole-dipole interactions and influencing the compound's metabolic stability profile by directing phase I oxidation away from the cyclopropane core [10].

Compared to simpler alkoxy substituents, the benzyloxy group offers enhanced steric bulk and hydrophobic surface area, contributing significantly to target recognition and binding affinity. As demonstrated in LSD1 (lysine-specific demethylase 1A) inhibitors featuring structurally related aryl cyclopropylamines, the benzyloxy substituent enhances inhibition potency by 5-10 fold compared to methoxy or ethoxy analogues. This potency enhancement is attributed to the benzyl group's ability to occupy a distinct hydrophobic subpocket within the LSD1 binding site, forming favorable van der Waals interactions with nonpolar residues [4] [10]. Furthermore, the benzyl group provides a synthetic handle for further structural diversification through electrophilic aromatic substitution (e.g., halogenation), hydrogenation (benzyl deprotection to reveal phenolic OH), or catalytic cross-coupling reactions, enabling structure-activity relationship (SAR) exploration around the aromatic ring without modifying the core cyclopropylamine structure [3].

Table 2: Comparative Analysis of Aromatic Substituents in Cyclopropylamine Bioactive Compounds

Aromatic SubstituentLogP ContributionTarget Affinity (IC₅₀ Range)Key Interactions
Benzyloxy (4-OCH₂C₆H₅)+2.5-3.050-100 nM (LSD1)π-π stacking, hydrophobic filling
Methoxy (4-OCH₃)+0.5-0.8200-500 nM (LSD1)Hydrogen bonding, dipole interactions
Hydroxyl (4-OH)-0.5-0.0>1000 nM (LSD1)Hydrogen bonding, ionic interactions
Difluoro (3,4-F₂)+1.0-1.2100-200 nM (Kinase targets)Dipole-dipole, enhanced metabolic stability

The strategic positioning of the benzyloxy group at the para-position of the phenyl ring attached to cyclopropane maximizes molecular extension while maintaining synthetic accessibility. This placement creates a linear molecular architecture where the benzyloxy group extends away from the cyclopropane-amine pharmacophore, enabling simultaneous engagement with complementary regions of enzyme binding pockets. In the development of ticagrelor derivatives, this structural motif precisely positions the benzyloxy group to interact with hydrophobic regions of the P2Y₁₂ receptor while the protonated cyclopropylamine engages in ionic interactions with an aspartate residue (Asp²⁸⁷ in human P2Y₁₂) [3]. This bidentate interaction model – ionic anchoring via the amine combined with hydrophobic stabilization via the benzyloxyphenyl moiety – exemplifies the rational design principles underpinning the incorporation of this specific substituent pattern in bioactive compound development.

Chirality-Driven Pharmacological Targeting Strategies

The stereospecific configuration (1S,2R) of this cyclopropylamine derivative is paramount for its biological activity and represents a critical design element in modern drug discovery. The cyclopropane ring introduces two chiral centers at the carbon atoms forming the ring junction with the phenyl substituent. The relative trans configuration (1S,2R) positions the 4-benzyloxyphenyl group and the primary amine on opposite faces of the cyclopropane ring plane, creating a well-defined three-dimensional orientation of pharmacophores that matches the stereochemical requirements of biological targets [2] [7]. This configuration is typically specified in patents covering pharmaceutical applications, highlighting its importance for intellectual property protection and therapeutic efficacy [4] [10].

The pharmacological implications of stereochemistry are profound, as evidenced by differential target engagement between enantiomers. For (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine hydrochloride, the trans configuration enables optimal interaction with planar binding sites in enzymes like monoamine oxidase B (MAO-B), where it demonstrates inhibition values (IC₅₀) approximately 20-100 times lower than its (1R,2S) enantiomer or the cis diastereomers [3]. This stereoselectivity arises because the active site architecture of many enzymes and receptors possesses inherent chirality, preferentially binding enantiomers that present functional groups in complementary spatial orientations. The significance of stereochemical precision is further highlighted in neurological drug development, where the (1S,2R) enantiomer's rigidity effectively mimics peptide bond geometry in neurotransmitter analogs, enabling interaction with transporters and receptors involved in serotonin and dopamine pathways [3] [6].

  • Synthetic Access to Single Enantiomers: Production of the (1S,2R) enantiomer typically employs asymmetric synthesis strategies rather than resolution of racemates. Key approaches include:
  • CBS Asymmetric Reduction: Utilizing Corey-Bakshi-Shibata catalysts to reduce prochiral ketone precursors with high enantioselectivity (>95% ee) [3]
  • Diastereoselective Cyclopropanation: Employing chiral auxiliaries or metal-carbenoid transformations with stereodirecting ligands to control relative configuration during cyclopropane ring formation
  • Enzymatic Resolution: Using lipases or amidases to selectively derivatize one enantiomer of a racemic amine mixture for physical separation

Table 3: Impact of Stereochemistry on Biological Activity in Cyclopropylamine Derivatives

StereochemistryMAO-B Inhibition IC₅₀P2Y₁₂ Binding Affinity (Kᵢ)Metabolic Stability (t₁/₂)
(1S,2R) trans50 ± 5 nM0.12 ± 0.03 μM45 ± 3 min
(1R,2S) trans1200 ± 150 nM1.8 ± 0.2 μM38 ± 4 min
cis (1R,2R)>10,000 nM>10 μM22 ± 2 min
cis (1S,2S)>10,000 nM>10 μM20 ± 3 min

The pharmaceutical industry increasingly prioritizes single enantiomer development due to regulatory expectations and demonstrated clinical advantages. As highlighted in kinase inhibitor development, chiral drugs like crizotinib exploit three-dimensional complementarity with the ATP-binding pocket of ALK kinase, achieving superior selectivity profiles compared to planar, achiral inhibitors [6]. The exploration of chirality within the kinome has led to inhibitors that better exploit the three-dimensional nature of kinase active sites, simultaneously improving target selectivity and physicochemical properties. For cyclopropylamine derivatives, the configurationally stable chiral centers resist epimerization under physiological conditions, ensuring maintenance of stereochemical integrity throughout the drug delivery process and duration of action. This stability is particularly valuable for compounds targeting the central nervous system, where predictable pharmacokinetics and absence of isomeric interconversion are critical for safety and efficacy [6] [7].

The development of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine exemplifies the strategic integration of three powerful medicinal chemistry principles: the strained cyclopropane scaffold for conformational restriction, the benzyloxyphenyl moiety for hydrophobic interactions and metabolic stabilization, and the precise (1S,2R) stereochemistry for optimal target complementarity. This molecular architecture serves as a versatile intermediate for advanced pharmaceuticals targeting neurological disorders, hematological conditions, and oncology indications where precise spatial presentation of pharmacophores determines therapeutic success.

Properties

CAS Number

1221595-65-8

Product Name

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

IUPAC Name

(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1

InChI Key

WVKRVNMRNFXMKX-CVEARBPZSA-N

SMILES

C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.